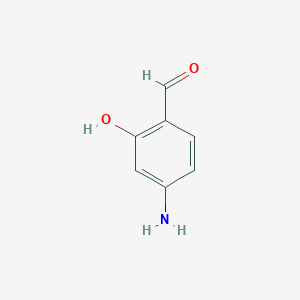

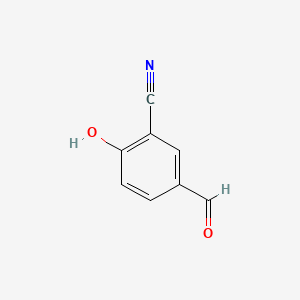

4-Amino-2-hydroxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2-hydroxybenzaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a hydroxyl group on a benzaldehyde structure. The compound's reactivity is influenced by these functional groups, which allow it to undergo a range of chemical transformations, leading to the formation of diverse molecular architectures.

Synthesis Analysis

The synthesis of derivatives of 4-Amino-2-hydroxybenzaldehyde can be achieved through condensation reactions. For instance, the synthesis of 4-[(2-hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves the condensation of a related compound, 2-hydroxy-4-pentadecylbenzaldehyde, with 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one . Similarly, derivatives such as 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones are synthesized from reactions of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds derived from 4-Amino-2-hydroxybenzaldehyde is typically confirmed using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet (UV) spectroscopy. These methods provide detailed information about the molecular framework and the nature of the substituents attached to the core structure .

Chemical Reactions Analysis

The chemical reactivity of 4-Amino-2-hydroxybenzaldehyde derivatives is explored through various reactions, including acetylation and methylation. These reactions lead to the formation of new compounds with different properties and potential applications. The reactivity is also influenced by the solvent used in the reaction, as seen in the non-aqueous medium titrations of some new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-hydroxybenzaldehyde derivatives are influenced by their molecular structure. The acidity of these compounds, for example, can be investigated through potentiometric titration in non-aqueous solvents, which provides insights into the effects of solvents and molecular structure on the compound's acidity. The determination of half-neutralization potential values and the corresponding pKa values are essential for understanding the compound's behavior in different chemical environments .

Applications De Recherche Scientifique

Spectroscopic Studies and Schiff Bases Formation

One significant application involves the synthesis of Schiff bases through condensation reactions, which are pivotal in spectroscopic studies for understanding molecular structures. Schiff bases derived from reactions involving 2-hydroxybenzaldehyde and its derivatives exhibit unique 1H NMR, IR, and UV/VIS spectroscopic properties, contributing to molecular structure elucidation and the study of electronic transitions in various solvents (Issa, Khedr, & Rizk, 2008). These spectroscopic characteristics are essential for understanding chemical and physical properties, aiding in the development of new materials and compounds.

Antioxidant, Enzyme Inhibition, and Antimicrobial Properties

Research also extends to the biological activity of compounds synthesized from 4-Amino-2-hydroxybenzaldehyde. For instance, metal-based triazole compounds synthesized through condensation reactions exhibit significant antioxidant, enzyme inhibition, and antimicrobial properties. These compounds, upon coordination with metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II), show enhanced bioactivity, particularly against bacterial and fungal strains, suggesting potential for developing new antimicrobial agents (Sumrra et al., 2018).

Inhibition of GABA Shunt Enzymes

In the field of neurochemistry, derivatives of 4-hydroxybenzaldehyde, a closely related compound, have been investigated for their ability to inhibit GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes critical in the GABA shunt pathway. This research highlights the potential of 4-Amino-2-hydroxybenzaldehyde derivatives in developing novel inhibitors that could have therapeutic applications in treating diseases related to the GABAergic system (Tao et al., 2006).

Anticancer Potential

Another application of interest is in oncology, where 4-Hydroxybenzaldehyde, a compound similar to 4-Amino-2-hydroxybenzaldehyde, has been developed as an anti-tumor agent. Its capability to prevent carcinogenesis and treat advanced cancers through oral administration without severe side effects suggests a promising avenue for cancer treatment research, underscoring the potential anticancer properties of related compounds (Journal of Oncology Research, 2018).

Solubility and Thermodynamics Studies

Furthermore, the solubility and thermodynamic behavior of 4-hydroxybenzaldehyde in various organic solvents have been comprehensively studied, providing crucial data for its purification and optimization in industrial processes. Such studies are essential for the development of efficient synthesis and processing techniques for chemicals and pharmaceuticals (Wang, Xu, & Xu, 2017).

Propriétés

IUPAC Name |

4-amino-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQPPUMEXCUXDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623954 |

Source

|

| Record name | 4-Amino-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-hydroxybenzaldehyde | |

CAS RN |

52924-20-6 |

Source

|

| Record name | 4-Amino-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)